molecular formula C12H11FO4 B1297635 Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate CAS No. 31686-94-9

Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Cat. No. B1297635
Key on ui cas rn: 31686-94-9
M. Wt: 238.21 g/mol
InChI Key: LVLZSYCLOPEBSR-UHFFFAOYSA-N
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Patent
US07622471B2

Procedure details

The general procedure of Referential Example 3-1) was repeated through use of 4′-fluoroacetophenone (3.0 g) and diethyl oxalate (5.9 mL), to thereby give the title compound as a solid (3.12 g, 60%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.9 mL
Type
reactant
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.[C:11](OCC)(=[O:17])[C:12]([O:14][CH2:15][CH3:16])=[O:13]>>[CH2:15]([O:14][C:12](=[O:13])[C:11](=[O:17])[CH2:9][C:8]([C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=1)=[O:10])[CH3:16]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C)=O
Step Two
Name
Quantity
5.9 mL
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(CC(=O)C1=CC=C(C=C1)F)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.12 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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